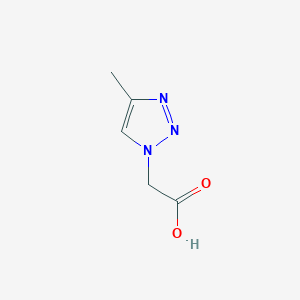
2-Bromoisonicotinoyl chloride
Übersicht
Beschreibung
2-Bromoisonicotinoyl chloride is a halogenated isonicotinoyl chloride with the molecular formula C6H3BrClNO and a molecular weight of 220.45 g/mol . This compound is known for its significant role in pharmaceutical research and various chemical reactions due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 2-Bromoisonicotinoyl chloride typically involves the reaction of 2-bromoisonicotinic acid with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both a reagent and a solvent. The reaction proceeds as follows:
C6H3BrNO2+SOCl2→C6H3BrClNO+SO2+HCl
In industrial settings, the production of this compound may involve more advanced techniques to ensure higher yields and purity. These methods often include the use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
2-Bromoisonicotinoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents include amines, alcohols, and thiols.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form 2-bromoisonicotinic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine would yield an amide, while coupling with a boronic acid would produce a biaryl compound.
Wissenschaftliche Forschungsanwendungen
2-Bromoisonicotinoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is employed in the modification of biomolecules for studying biological processes and developing new therapeutic agents.
Wirkmechanismus
The mechanism by which 2-Bromoisonicotinoyl chloride exerts its effects is primarily through its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. These derivatives can interact with molecular targets and pathways involved in biological processes, such as enzyme inhibition or receptor modulation .
Vergleich Mit ähnlichen Verbindungen
2-Bromoisonicotinoyl chloride can be compared with other halogenated isonicotinoyl chlorides, such as:
2-Chloroisonicotinoyl chloride: Similar in structure but with a chlorine atom instead of a bromine atom. It exhibits different reactivity and selectivity in chemical reactions.
2-Fluoroisonicotinoyl chloride: Contains a fluorine atom, leading to distinct electronic properties and reaction mechanisms.
2-Iodoisonicotinoyl chloride: The presence of an iodine atom results in unique reactivity patterns, particularly in coupling reactions.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in various synthetic applications .
Eigenschaften
IUPAC Name |
2-bromopyridine-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-3-4(6(8)10)1-2-9-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNYBTVJFNWDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B3164010.png)
![1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone](/img/structure/B3164031.png)




